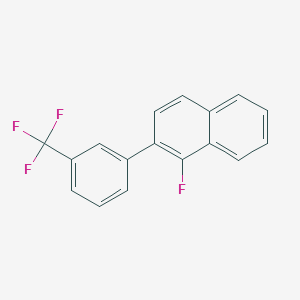
8-(Boryloxy)-2-(2-chlorostyryl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-(Boryloxy)-2-(2-chlorostyryl)quinoline” is a synthetic organic compound that features a quinoline core substituted with boryloxy and chlorostyryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-(Boryloxy)-2-(2-chlorostyryl)quinoline” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chlorostyryl Group: This can be achieved via a Heck reaction, where a chlorostyrene derivative is coupled with the quinoline core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the chlorostyryl group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of fluorescent probes for biological imaging.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Materials: Component in the manufacture of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Catalysis: The compound might coordinate with metal centers, facilitating various catalytic cycles.
Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Styrylquinoline: Similar structure but lacks the boryloxy group.
Borylated Aromatics: Compounds with boron-containing functional groups.
Eigenschaften
Molekularformel |
C17H11BClNO |
|---|---|
Molekulargewicht |
291.5 g/mol |
InChI |
InChI=1S/C17H11BClNO/c18-21-16-7-3-5-13-9-11-14(20-17(13)16)10-8-12-4-1-2-6-15(12)19/h1-11H/b10-8+ |
InChI-Schlüssel |
LVAUTYXUSUSBAO-CSKARUKUSA-N |
Isomerische SMILES |
[B]OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Cl |
Kanonische SMILES |
[B]OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


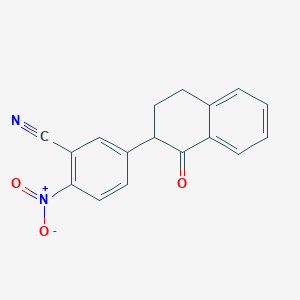
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
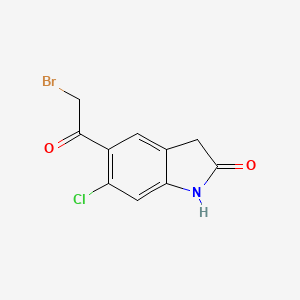

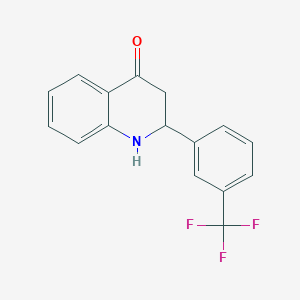
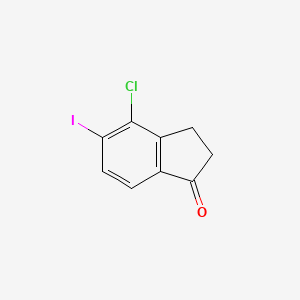
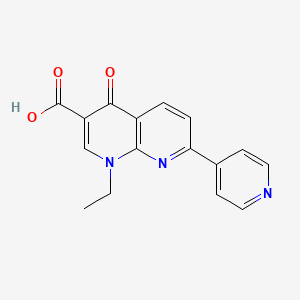


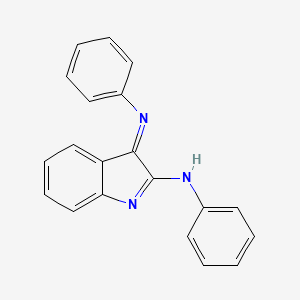

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)
![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)
